Bienvenue dans la boutique en ligne BenchChem!

7-Epiclindamycin hydrochloride

Analytical Chemistry Pharmaceutical Analysis Quality Control

This 7-Epiclindamycin hydrochloride (CAS 17431-55-9) is a pharmacopoeia-recognized Clindamycin EP Impurity C, essential for HPLC method development and regulatory impurity profiling. Using a non-specific standard compromises method validation and batch release testing. Our certified reference material ensures accurate quantification at the ≤4.0% acceptance limit, baseline resolution (Rs >1.5) from clindamycin, and full traceability for ANDA submissions. Avoid compliance risks—order the exact epimer standard.

Molecular Formula C18H34Cl2N2O5S
Molecular Weight 461.4 g/mol
CAS No. 17431-55-9
Cat. No. B3336066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Epiclindamycin hydrochloride
CAS17431-55-9
Molecular FormulaC18H34Cl2N2O5S
Molecular Weight461.4 g/mol
Structural Identifiers
SMILESCCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl
InChIInChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10-,11+,12-,13+,14-,15-,16-,18-;/m1./s1
InChIKeyAUODDLQVRAJAJM-BOMBIWCESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Epiclindamycin Hydrochloride (CAS 17431-55-9): A Critical Reference Standard for Clindamycin Quality Control and Analytical Method Validation


7-Epiclindamycin hydrochloride (CAS 17431-55-9) is a well-characterized epimer of the lincosamide antibiotic clindamycin [1]. It is officially recognized in pharmacopoeias as Clindamycin EP Impurity C [2]. This compound is not a therapeutic agent but a primary process-related impurity that forms during the semi-synthetic manufacturing of clindamycin from its precursor, lincomycin [3]. Due to its close structural similarity to the active pharmaceutical ingredient (API), it presents a significant analytical challenge. Therefore, a highly pure and well-characterized reference standard of 7-epiclindamycin hydrochloride is an essential tool for pharmaceutical analysis, specifically for the development, validation, and routine execution of methods aimed at ensuring the purity and safety of clindamycin-based drug products.

Why Generic 'Clindamycin Impurity' Substitutes Are Inadequate for Rigorous 7-Epiclindamycin Hydrochloride (CAS 17431-55-9) Analysis


Generic substitution with an unqualified 'clindamycin impurity' or a non-identical analog is a critical failure point in pharmaceutical analysis. The specific stereochemistry at the 7-position distinguishes 7-epiclindamycin from the active drug clindamycin and other related impurities like clindamycin B and lincomycin. This structural difference directly influences its chromatographic behavior, a property exploited for separation and quantification in HPLC methods [1]. Regulatory agencies mandate the specific identification and control of this exact impurity, designated as Clindamycin EP Impurity C, in drug substances and products [2]. Using a non-specific or incorrectly characterized standard leads to inaccurate quantification, method validation failures, and potential non-compliance with pharmacopoeial standards, ultimately risking the quality and safety assessment of clindamycin-based pharmaceuticals.

Quantitative Differentiation of 7-Epiclindamycin Hydrochloride (CAS 17431-55-9): HPLC Separation, Pharmacopoeial Limits, and Synthetic Control


HPLC Relative Retention Time (RRT) vs. Clindamycin for Reliable Identification

In a validated HPLC method for determining clindamycin-related substances, the relative retention time (RRT) for 7-epiclindamycin was established as 0.89, while clindamycin B was identified at an RRT of 0.80, both relative to the clindamycin main peak [1]. This specific RRT value serves as a critical system suitability parameter and a definitive identifier for 7-epiclindamycin hydrochloride in a complex sample matrix, distinguishing it from the API and other structurally similar impurities.

Analytical Chemistry Pharmaceutical Analysis Quality Control

Ensuring Resolution and Method Specificity: Peak Separation from Clindamycin

The validated HPLC method achieved a resolution of greater than 1.5 between the clindamycin main peak and the 7-epiclindamycin impurity peak [1]. This quantifiable resolution is a critical validation parameter demonstrating the method's ability to accurately and specifically quantify the impurity without interference from the much larger API peak.

Pharmaceutical Analysis Method Validation Chromatography

Compliance with Regulatory Impurity Thresholds in Clindamycin API

Regulatory and quality control specifications set a maximum allowable limit for 7-epiclindamycin in clindamycin hydrochloride API. A typical specification sets this limit at ≤ 4.0%, while another major impurity, clindamycin B, has a tighter limit of ≤ 2.0% [1]. An optimized synthesis process, as described in patent literature, aims to reduce the content of 7-epiclindamycin to ≤ 0.2%, with a stated goal of even lower levels (≤ 0.1%) in high-purity API [2].

Pharmaceutical Quality Control Regulatory Compliance API Manufacturing

Defined Physicochemical Properties for Sample Handling and Method Development

7-Epiclindamycin hydrochloride is provided as a well-defined reference material with specific physicochemical properties. The product is an off-white to dark yellow solid with a melting point range of 141-147°C (with decomposition) and is soluble in methanol and water . These defined properties are critical for the proper preparation of stock solutions and calibration standards, ensuring accuracy and reproducibility in quantitative analytical methods.

Analytical Chemistry Method Development Reference Standard Handling

Synthetic Control and Process Optimization Benchmark

The formation of 7-epiclindamycin is a key metric for optimizing the synthesis of clindamycin hydrochloride. Patent literature describes a method where the content of 7-epiclindamycin in the final API product is controlled to less than 0.1% [1]. This benchmark represents a high standard for impurity control in commercial production and serves as a target for process development aimed at minimizing this specific epimeric impurity.

Process Chemistry API Manufacturing Impurity Control

Primary Scientific and Industrial Use Cases for 7-Epiclindamycin Hydrochloride (CAS 17431-55-9)


Analytical Reference Standard for HPLC Method Development and Validation

This is the primary application for 7-epiclindamycin hydrochloride. The compound is used as a reference standard to develop and validate HPLC methods for quantifying related substances in clindamycin API and finished drug products. Its well-defined RRT (0.89) and the demonstrated ability to achieve baseline resolution (Rs > 1.5) from clindamycin [1] are essential for establishing method specificity and ensuring accurate impurity profiling during pharmaceutical quality control.

Quality Control (QC) and Batch Release Testing for Clindamycin API

In routine QC laboratories, a certified reference standard of 7-epiclindamycin hydrochloride is indispensable for the batch release testing of clindamycin API. Quantification of this impurity against a known standard is required to verify that its level does not exceed the established acceptance criteria, such as a limit of ≤ 4.0% [2], thereby confirming that the API meets the required purity specifications before being used in drug product manufacturing.

Regulatory Submission Support (ANDA/DMF) for Generic Clindamycin Products

For generic drug manufacturers filing an Abbreviated New Drug Application (ANDA), the availability of a fully characterized impurity standard like 7-epiclindamycin hydrochloride (Clindamycin EP Impurity C) is a critical regulatory requirement [3]. It provides the necessary proof of identity and purity for the impurity to support method validation data submitted to agencies like the FDA or EMA, demonstrating control over the manufacturing process and product quality.

Process Development and Optimization for Clindamycin Synthesis

Process chemists utilize 7-epiclindamycin hydrochloride as a marker to monitor and improve the clindamycin manufacturing process. By quantifying the levels of this epimerization product, researchers can evaluate the effectiveness of different synthetic routes and reaction conditions, aiming to minimize its formation and achieve high-purity API with a target impurity level of less than 0.1%, as described in optimized processes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Epiclindamycin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.